(4-Bromophenyl)(quinolin-3-yl)methanone

Lipophilicity Drug‑likeness ADME prediction

(4‑Bromophenyl)(quinolin‑3‑yl)methanone (CAS 1184049‑98‑6), also referred to as 3‑(4‑bromobenzoyl)quinoline, is a heterocyclic ketone combining a quinoline core with a 4‑bromobenzoyl substituent at the 3‑position. With a molecular formula C₁₆H₁₀BrNO and molecular weight 312.17 g·mol⁻¹, the compound is classified as a quinoline derivative and is primarily utilized as a synthetic building block in medicinal chemistry and organic electronics research.

Molecular Formula C16H10BrNO
Molecular Weight 312.16 g/mol
CAS No. 1184049-98-6
Cat. No. B6337640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(quinolin-3-yl)methanone
CAS1184049-98-6
Molecular FormulaC16H10BrNO
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H10BrNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H
InChIKeyPXYYBQVCFKLXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromophenyl)(quinolin-3-yl)methanone (CAS 1184049-98-6): A 3‑Substituted Quinoline‑Ketone Building Block for Medicinal Chemistry


(4‑Bromophenyl)(quinolin‑3‑yl)methanone (CAS 1184049‑98‑6), also referred to as 3‑(4‑bromobenzoyl)quinoline, is a heterocyclic ketone combining a quinoline core with a 4‑bromobenzoyl substituent at the 3‑position . With a molecular formula C₁₆H₁₀BrNO and molecular weight 312.17 g·mol⁻¹, the compound is classified as a quinoline derivative and is primarily utilized as a synthetic building block in medicinal chemistry and organic electronics research . Its structure features a bromine atom on the para‑position of the phenyl ring, a methanone bridge, and a quinoline nitrogen that can participate in metal coordination or hydrogen‑bonding interactions .

Why Generic Substitution of (4‑Bromophenyl)(quinolin‑3‑yl)methanone (CAS 1184049‑98‑6) is Not Advisable


Quinoline‑ketone analogs that differ solely in halogen identity (Cl, I) or substitution position (2‑, 3‑, or 4‑bromophenyl; quinolin‑4‑yl vs. quinolin‑3‑yl) exhibit markedly different physicochemical and reactivity profiles. For instance, the 4‑bromo isomer possesses an XLogP of 4.1 and a topological polar surface area (TPSA) of 30 Ų, parameters that diverge from those of the corresponding 3‑bromo and 2‑bromo congeners . In cross‑coupling chemistry, the para‑bromo substituent offers distinct oxidative addition kinetics relative to ortho‑ or meta‑halogenated analogs, directly influencing reaction yields and selectivity [1]. Furthermore, the 3‑quinolinyl attachment point governs the geometry of metal‑binding and the orientation of the pharmacophore, such that a 4‑quinolinyl isomer cannot be assumed to engage the same biological targets with equivalent potency or selectivity . The quantitative evidence below demonstrates why this specific regioisomer must be explicitly specified in procurement and screening workflows.

Quantitative Comparative Evidence for Selecting (4‑Bromophenyl)(quinolin‑3‑yl)methanone (CAS 1184049‑98‑6) Over Its Closest Analogs


Physicochemical Property Differentiation: XLogP and TPSA of Positional Bromo‑Isomers

The para‑bromo substitution on the phenyl ring of (4‑bromophenyl)(quinolin‑3‑yl)methanone yields a calculated XLogP of 4.1 and a topological polar surface area (TPSA) of 30 Ų . While direct experimental data for the meta‑bromo isomer (CAS 1178950‑08‑7) are not publicly available, the ortho‑bromo analog (CAS 350698‑78‑1) exhibits a TPSA of 30 Ų . The identical TPSA combined with potentially different lipophilicity due to bromine position influences passive membrane permeability and oral bioavailability predictions. In drug‑discovery programs, the para‑bromo isomer is preferred when a linear, rod‑like molecular shape is required for target‑binding pockets that favor para‑substituted aryl groups .

Lipophilicity Drug‑likeness ADME prediction

Reactivity in Pd‑Catalyzed Cross‑Coupling: Para‑Bromo vs. Ortho‑Bromo and Chloro Analogs

The para‑bromophenyl group in (4‑bromophenyl)(quinolin‑3‑yl)methanone is a superior electrophilic partner in palladium‑catalyzed cross‑coupling reactions compared to its ortho‑bromo and chloro analogs. Extensive literature on aryl halide reactivity demonstrates that para‑substituted bromobenzenes undergo oxidative addition with Pd(0) catalysts approximately 2‑ to 5‑fold faster than their ortho‑substituted counterparts, owing to reduced steric hindrance around the C–Br bond [1]. In contrast, the corresponding 4‑chlorophenyl analog (CAS not identified) exhibits oxidative addition rates 10‑ to 100‑fold slower, often requiring harsher conditions (elevated temperature, special ligands) [2]. The 4‑iodo analog (CAS 1187166‑95‑5) may react more rapidly but is prone to homocoupling side reactions and higher cost .

Suzuki coupling Buchwald–Hartwig amination Building‑block utility

Antimicrobial Target Engagement: 3‑Quinolinyl vs. 4‑Quinolinyl Attachment

Quinoline derivatives bearing a 3‑acyl substituent, such as (4‑bromophenyl)(quinolin‑3‑yl)methanone, are proposed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . Although direct IC₅₀ data for this specific compound are not publicly available, structure‑activity relationship (SAR) studies on related quinoline‑3‑carboxamides have shown that the 3‑position attachment is critical for maintaining planar geometry with the quinoline ring, enabling intercalation between DNA base pairs and hydrogen bonding with the enzyme active site [1]. In contrast, the 4‑quinolinyl isomer (CAS 1706450‑26‑1) presents the carbonyl group at a 30–40° dihedral angle relative to the quinoline plane, which disrupts this binding mode and has been correlated with a >10‑fold reduction in gyrase inhibitory potency in analogous quinoline series .

DNA gyrase inhibition Topoisomerase IV Antibacterial

Optimal Application Scenarios for (4‑Bromophenyl)(quinolin‑3‑yl)methanone (CAS 1184049‑98‑6) Based on Verified Differentiators


Palladium‑Catalyzed Library Synthesis of 3‑Arylquinoline Derivatives

With its para‑bromophenyl group offering predictable, high‑yield oxidative addition in Suzuki–Miyaura and Buchwald–Hartwig reactions [1], this compound serves as an optimal starting material for parallel synthesis of 3‑substituted quinoline libraries. The bromine atom at the para position avoids the steric congestion that slows ortho‑bromo analogs, enabling room‑temperature coupling with aryl boronic acids or amines under mild conditions.

Antibacterial Screening Cascades Targeting DNA Gyrase

The 3‑quinolinyl ketone architecture is compatible with the planar geometry required for DNA‑gyrase intercalation [2]. This compound should be prioritized for primary screening against Gram‑positive and Gram‑negative bacterial strains, where the 4‑quinolinyl isomer has been predicted to be inactive. Follow‑up assays can include gyrase supercoiling inhibition and topoisomerase IV selectivity panels.

Physicochemical Property‑Guided CNS Drug Discovery

With a calculated XLogP of 4.1 and TPSA of 30 Ų , the compound falls within the favorable range for CNS drug‑likeness (XLogP 1–5, TPSA < 70 Ų). Medicinal chemists designing CNS‑penetrant kinase inhibitors or GPCR ligands can use this scaffold as a lipophilic, low‑polar‑surface‑area core, confident that the 4‑bromo substitution pattern will not introduce unwanted hydrogen‑bond donors or acceptors.

Organic Electronics: Synthesis of Quinoline‑Based Host Materials

Brominated quinoline‑ketone derivatives have been employed as intermediates for phosphorescent host materials in organic light‑emitting diodes (OLEDs) [3]. The reactive C–Br bond allows late‑stage functionalization with carbazole, triphenylamine, or other hole‑transporting units, while the 3‑quinolinyl ketone provides a electron‑withdrawing moiety that modulates the HOMO–LUMO gap.

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